molecular formula C6H6S B167685 2-Vinylthiophene CAS No. 1918-82-7

2-Vinylthiophene

Cat. No. B167685
CAS RN: 1918-82-7
M. Wt: 110.18 g/mol
InChI Key: ORNUPNRNNSVZTC-UHFFFAOYSA-N
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Description

2-Vinylthiophene is a chemical compound with the molecular formula C6H6S . It has a molecular weight of 110.18 . It is stored at -18°C and is light sensitive .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Vinylthiophene, has been extensively studied. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Vinylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 151.7±9.0 °C at 760 mmHg, and a vapor pressure of 4.6±0.3 mmHg at 25°C .


Chemical Reactions Analysis

2-Vinylthiophene can undergo various chemical reactions. For instance, it can participate in cationic polymerization, a process that has been studied both in solution and on the surface of silica particles . This process involves the use of different cationically active initiators .


Physical And Chemical Properties Analysis

2-Vinylthiophene is a liquid at room temperature . It has a molar refractivity of 35.6±0.3 cm3, a polar surface area of 28 Å2, and a polarizability of 14.1±0.5 10-24 cm3 . It also has a surface tension of 35.2±3.0 dyne/cm and a molar volume of 104.9±3.0 cm3 .

Scientific Research Applications

Polymerization and Material Formation

2-Vinylthiophene (VT) is prominently used in the field of polymer science. The cationic polymerization of VT has been extensively studied, resulting in the formation of oligomers and oligoVT/silica hybrid particles. The involvement of both the vinyl double bond and the five positions of the thiophene ring in the propagation reaction highlights the versatile reactivity of VT in polymer synthesis (Höhne, Spange, & Schrepp, 2001). Furthermore, VT has been cationically polymerized using chloroarylmethane derivatives on silica surfaces, leading to the simultaneous synthesis of soluble poly(vinylthiophene) (PVT) and PVT/silica composites. This method allows for control over the mass balance of the products and the transformation of PVT towards conjugated polymers (Höhne, Seifert, Friedrich, Holze, & Spange, 2004).

Near-Infrared (NIR) Fluorescence and Sensing Applications

2-Vinylthiophene serves as a critical starting material in the synthesis of NIR fluorescent materials, such as thienyl-containing aza-BODIPY. These materials exhibit selective fluorescence quenching when binding with Hg2+, highlighting their potential in chemosensing and the study of the effects of Hg2+ in biological systems (Jiang, Zhao, Li, Sun, Guan, Sun, & Xiao, 2016).

Solar Energy and Electronic Applications

VT derivatives play a significant role in the field of solar energy and electronics. For instance, the incorporation of 2-vinylthiophene into starburst triarylamine donors of platinum acetylide sensitizers in dye-sensitized solar cells (DSSCs) enhances the donating ability of the donor and the coplanar property between the donor and π-bridge. This improvement in molecular structure significantly increases the power conversion efficiency of the DSSCs (Wu, Li, Zheng, Hu, & Hua, 2014). Additionally, VT-based dyes have shown promising results in dye-sensitized nanocrystalline TiO2 solar cells, with the structure of the dyes critically influencing their photophysical, electrochemical, and photovoltaic properties (Tian, Huang, Zhao, Huang, Feng, Nie, Shen, & Tan, 2010).

Environmental Applications

2-Vinylthiophene-based materials, such as polythiophene/Al2O3 and polyaniline/Al2O3 nanocomposites, have been utilized for the removal of heavy metal ions from water. The sorption characteristics of these nanocomposites highlight their potential as efficient absorbents in water purification technologies (Karimi, Khalili, & Zazouli, 2021).

Safety And Hazards

The safety data sheet for 2-Vinylthiophene indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based analogs, including 2-Vinylthiophene, have attracted the attention of many scientists due to their potential as biologically active compounds . They are essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, future research may focus on exploring these applications further.

properties

IUPAC Name

2-ethenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUPNRNNSVZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25988-40-3
Record name Thiophene, 2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25988-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50334100
Record name 2-Vinylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylthiophene

CAS RN

1918-82-7
Record name 2-Vinylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1918-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Vinylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
592
Citations
WS Emerson, TM PATRICK Jr - The Journal of Organic Chemistry, 1948 - ACS Publications
… While 2-vinylthiophene has been titrated by the … 2-vinylthiophene and 5-chloro-2-vinylthiophene with thiocyanogen in anhydrous benzene andby treating 5-bromo-2-vinylthiophene with …
Number of citations: 34 pubs.acs.org
JF Scully, EV Brown - Journal of the American Chemical Society, 1953 - ACS Publications
… 2-Vinylthiophene with maleic anhydride in dry benzene was warmed on a steam-bath for 4 hours to obtain the adduct. When the reaction mixture was allowed to stand for long periods, …
Number of citations: 32 pubs.acs.org
JC Bevington, TN Huckerby, MG Liu… - European polymer journal, 1987 - Elsevier
The reactivity of 2-vinylthiophene (2VT) towards the 2-cyano-2-propyl radical and that of 2-styrylthiophene (2ST) towards the benzoyloxy radical have been assessed by methods …
Number of citations: 13 www.sciencedirect.com
M D'Auria, L Emanuele, G Mauriello… - Journal of Photochemistry …, 2000 - Elsevier
The photochemical dimerisation of 1,3-diheteroaryl-2-propen-1-one derivatives gave a mixture of dimers in agreement with the hypothesis that the reaction is under frontier orbitals …
Number of citations: 26 www.sciencedirect.com
RM O'Malley, ME Randazzo, JE Weinzierl… - …, 1994 - ACS Publications
… In this paper we report LD-FTMS data for three different forms of poly(2-vinylthiophene)(… The other two forms were prepared electrochemically by anodic oxidation of 2-vinylthiophene in …
Number of citations: 17 pubs.acs.org
ME Randazzo, L Toppare, JE Fernandez - Macromolecules, 1994 - ACS Publications
… We now report a continuation of that work in the polymerization of 2-vinylthiophene (2-VTh). Much … , provides some insight into the structure of the semiconductive poly(2-vinylthiophene). …
Number of citations: 27 pubs.acs.org
WJE Parr, RE Wasylishen… - Canadian Journal of …, 1976 - cdnsciencepub.com
… constants over five bonds between the α-proton in the side chain and the protons in the heterocycle in 2-vinylfuran, in its β-nitro and β-aldehydic derivatives, and in 2-vinylthiophene are …
Number of citations: 36 cdnsciencepub.com
S Höhne, S Spange, W Schrepp - Polymer Bulletin, 2001 - Springer
… The cationic polymerization of 2-vinylthiophene (VT) has been … of PVT (poly-2-vinylthiophene) modified silica particles: … The yielded poly-2-vinylthiophene hybrid (PVTH) particles were …
Number of citations: 8 link.springer.com
C Caze, N El Moualij, P Hodge, CJ Lock - Polymer, 1995 - Elsevier
… All the polymer supports used in the present project were prepared by free radical polymerizations using 2-vinylthiophene (2VT). Here, 2VT was synthesized from thiophene, …
Number of citations: 29 www.sciencedirect.com
MB Miya, S Ramadas, GL Krupadanam - 1998 - nopr.niscpr.res.in
… 2-(2'-vinylthiophene)chromones 3a-e which on methylation furnishes 7methoxy- or 5,7-dimethoxy-2-(2'vinylthiophene)… report a facile synthesis of 2-(2'-vinylthiophene )chromones (3a-e). …
Number of citations: 4 nopr.niscpr.res.in

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